![molecular formula C10H19ClN2O2 B2496657 2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411242-66-3](/img/structure/B2496657.png)
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMPI-13 and belongs to the class of N-substituted pyrrolidine derivatives.
作用机制
The mechanism of action of CMPI-13 is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neuronal excitability and is a target for many drugs used to treat anxiety and epilepsy. CMPI-13 has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CMPI-13 has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. CMPI-13 has also been shown to increase the levels of the neurotransmitter GABA, leading to an increase in inhibitory neurotransmission. In addition, CMPI-13 has been shown to have analgesic effects, reducing pain sensitivity.
实验室实验的优点和局限性
One advantage of using CMPI-13 in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to modulate the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
One limitation of using CMPI-13 in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. Although CMPI-13 has been shown to be relatively safe, further studies are needed to determine its long-term effects.
未来方向
There are several future directions for the study of CMPI-13. One direction is to further investigate its mechanism of action. Although it is believed to act as a modulator of the GABA-A receptor, the exact mechanism is not fully understood. Another direction is to explore its potential therapeutic applications. CMPI-13 has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, but further studies are needed to determine its efficacy in treating various diseases. Finally, future studies should focus on the development of new derivatives of CMPI-13 with improved solubility and efficacy.
合成方法
The synthesis of CMPI-13 involves the reaction of 2-chloro-N-methylacetamide with 1-(2-methoxyethyl)pyrrolidine-3-carboxaldehyde in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR, IR, and MS.
科学研究应用
CMPI-13 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CMPI-13 has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-15-5-4-13-3-2-9(8-13)7-12-10(14)6-11/h9H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVOSZRLHDGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。